molecular formula C5H8ClLi B14352216 lithium;5-chloropent-1-ene CAS No. 92490-53-4

lithium;5-chloropent-1-ene

Cat. No.: B14352216
CAS No.: 92490-53-4
M. Wt: 110.5 g/mol
InChI Key: XNRRNMCFJKSSKW-UHFFFAOYSA-N
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Description

Lithium;5-chloropent-1-ene is an organolithium compound with the molecular formula C5H9ClLi It is a derivative of 5-chloropent-1-ene, where a lithium atom is bonded to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;5-chloropent-1-ene typically involves the reaction of 5-chloropent-1-ene with a lithium reagent. One common method is the lithium-halogen exchange reaction, where 5-chloropent-1-ene is treated with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere (e.g., under nitrogen or argon) and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Lithium;5-chloropent-1-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The lithium atom can be replaced by other nucleophiles, leading to the formation of different substituted products.

    Addition Reactions: The compound can participate in addition reactions with electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include halides, boronic acids, and various electrophiles. The reactions are typically carried out in polar aprotic solvents like tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere to prevent oxidation or hydrolysis.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a substitution reaction with a halide, the product would be a substituted pentene derivative.

Scientific Research Applications

Lithium;5-chloropent-1-ene has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to synthesize pharmaceutical intermediates and active pharmaceutical ingredients.

    Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of lithium;5-chloropent-1-ene involves the reactivity of the lithium-carbon bond. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity allows the compound to participate in various chemical transformations, forming new bonds and creating more complex structures.

Comparison with Similar Compounds

Similar Compounds

    5-Chloropent-1-ene: The parent compound without the lithium atom.

    5-Chloropent-1-yne: A similar compound with a triple bond instead of a double bond.

    5-Bromopent-1-ene: A similar compound with a bromine atom instead of chlorine.

Uniqueness

Lithium;5-chloropent-1-ene is unique due to the presence of the lithium atom, which imparts distinct reactivity compared to its analogs. The lithium-carbon bond is highly reactive, making it a valuable intermediate in organic synthesis.

Properties

CAS No.

92490-53-4

Molecular Formula

C5H8ClLi

Molecular Weight

110.5 g/mol

IUPAC Name

lithium;5-chloropent-1-ene

InChI

InChI=1S/C5H8Cl.Li/c1-2-3-4-5-6;/h1,3-5H2;/q-1;+1

InChI Key

XNRRNMCFJKSSKW-UHFFFAOYSA-N

Canonical SMILES

[Li+].C=[C-]CCCCl

Origin of Product

United States

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